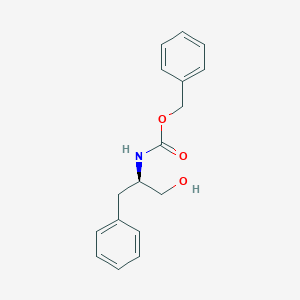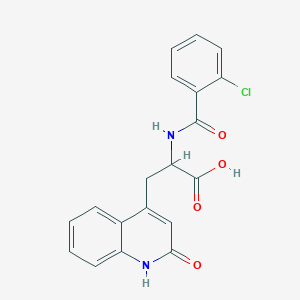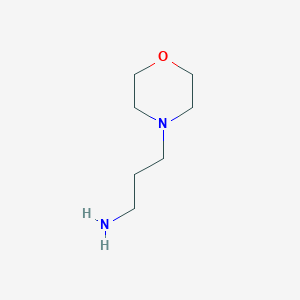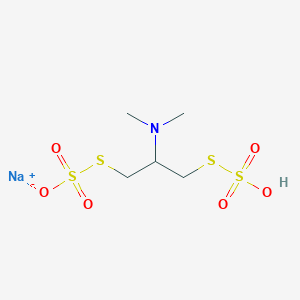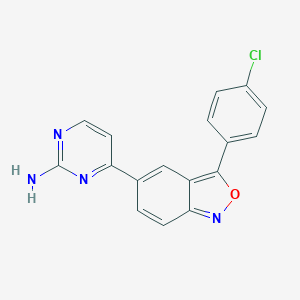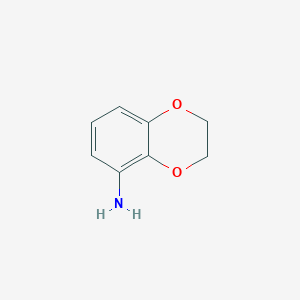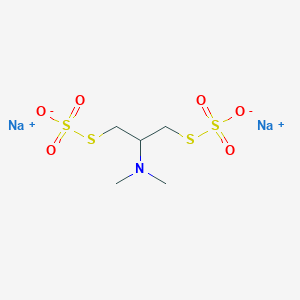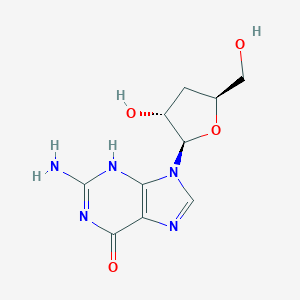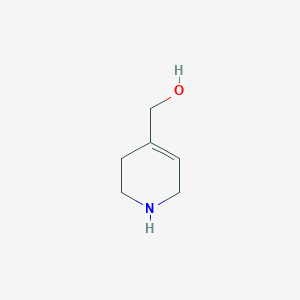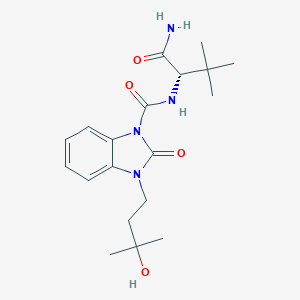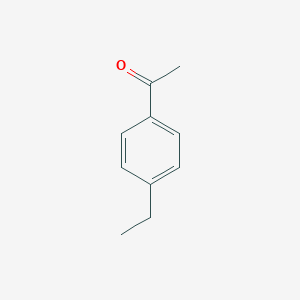
5-Propylbenzene-1,3-diol
Overview
Description
Divarin is a dihydroxy propyl benzene compound with the empirical formula C9H12O2 . . This compound was first identified and characterized by O. Hesse in 1910 .
Mechanism of Action
Target of Action
5-Propylbenzene-1,3-diol, also known as Divarinol, is a 5-alkylresorcinol. It primarily targets certain enzymes involved in the synthesis of fungal cell wall components, such as β-glucan and chitin . These enzymes play a crucial role in maintaining the structural integrity of the fungal cell wall, making them a key target for antifungal agents .
Mode of Action
This compound acts by inhibiting the activity of these enzymes . This inhibition disrupts the synthesis of vital cell wall components, leading to a weakened cell wall and ultimately, the death of the fungal cell . It also inhibits other enzymes involved in the synthesis of viral proteins, such as reverse transcriptase and protease .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the synthesis of fungal cell wall components and viral proteins . By inhibiting key enzymes in these pathways, this compound disrupts the normal functioning of these pathways, leading to the death of the fungal cells and the inhibition of viral replication .
Pharmacokinetics
19 g/mol) and physical properties suggest that it may have good bioavailability .
Result of Action
The result of this compound’s action is the death of fungal cells and the inhibition of viral replication . This is achieved through the disruption of key biochemical pathways in these organisms, leading to a breakdown in their normal functioning .
Biochemical Analysis
Biochemical Properties
5-Propylbenzene-1,3-diol acts by inhibiting the activity of certain enzymes involved in the synthesis of fungal cell wall components, such as β-glucan and chitin . It also inhibits other enzymes involved in the synthesis of viral proteins, such as reverse transcriptase and protease . These enzymes play a crucial role in maintaining the structural integrity of the fungal cell wall, making them a key target for antifungal agents.
Cellular Effects
The effects of this compound on cells are primarily due to its ability to inhibit the activity of key enzymes. This inhibition disrupts the synthesis of vital cell wall components, leading to a weakened cell wall and ultimately, the death of the fungal cell. Additionally, it has been reported to inhibit the oxidation of lipids in cell cultures .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of key enzymes. This compound acts by binding to these enzymes and disrupting their normal function . This leads to a disruption in the synthesis of vital cell wall components and viral proteins, resulting in the death of the fungal cell or the inhibition of viral replication .
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
Metabolic Pathways
It is known that this compound is a metabolite of several species, including Crematogaster difformis, Dirinaria applanata, and Protousnea poeppigii .
Preparation Methods
Synthetic Routes and Reaction Conditions
Divarin can be synthesized through the action of alkalis and hydriodic acid on certain complex acids extracted from the lichen Evernia illyrica . The synthetic route involves the preparation of a symmetrical dihydroxy benzene derivative, which is then converted into divarin . The reaction conditions typically involve the use of alkalis and hydriodic acid to facilitate the conversion .
Industrial Production Methods
The key steps involve the extraction of complex acids from natural sources and their subsequent conversion into divarin using chemical reagents .
Chemical Reactions Analysis
Types of Reactions
Divarin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of hydroxyl groups on the benzene ring, which make the compound reactive under different conditions .
Common Reagents and Conditions
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of divarin can lead to the formation of quinones, while reduction can yield various alcohol derivatives .
Scientific Research Applications
Divarin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Divarin is used as a precursor in the synthesis of various chemical compounds, including cannabinoids.
Medicine: Research is ongoing to explore the potential medicinal properties of divarin and its derivatives.
Industry: Divarin is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Divarin is similar to other dihydroxy benzene derivatives, such as resorcinol and catechol . its unique propyl group distinguishes it from these compounds and contributes to its distinct chemical properties .
Similar Compounds
Resorcinol: 1,3-benzenediol without the propyl group.
Catechol: 1,2-benzenediol, differing in the position of hydroxyl groups.
Divarinol: A closely related compound with similar chemical structure and properties.
Divarin’s unique structure and reactivity make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNQLQRBNSSJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198172 | |
| Record name | 5-Propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-49-2 | |
| Record name | 1,3-Benzenediol, 5-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-propylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


